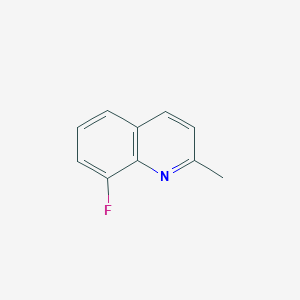

8-Fluoro-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHYMLQMBHHNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459729 | |

| Record name | 8-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46001-36-9 | |

| Record name | 8-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2-methylquinoline (CAS Number: 46001-36-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 8-Fluoro-2-methylquinoline, a heterocyclic compound identified by CAS number 46001-36-9. Due to the limited availability of experimentally determined data for this specific molecule, this guide synthesizes information from established chemical principles, data from analogous structures, and computational predictions to offer a robust profile for research and development applications. The guide covers the compound's molecular structure, predicted physicochemical parameters, detailed synthetic strategies, and expected analytical characteristics. This document is intended to serve as a foundational resource for scientists engaged in medicinal chemistry, materials science, and synthetic organic chemistry, providing both theoretical insights and practical guidance for the handling and characterization of this compound.

Compound Identification and Molecular Structure

This compound is a substituted quinoline, a class of bicyclic aromatic compounds that are integral to numerous pharmacologically active agents. The strategic placement of a fluorine atom at the 8-position and a methyl group at the 2-position is anticipated to significantly influence its electronic properties, metabolic stability, and binding interactions with biological targets.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 46001-36-9 | [][2][3][4] |

| Molecular Formula | C₁₀H₈FN | [] |

| Molecular Weight | 161.18 g/mol | [] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=NC2=C(C=C1)C=CC=C2F | [] |

| InChI Key | HJHYMLQMBHHNRJ-UHFFFAOYSA-N | [] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, the following physicochemical properties have been predicted based on computational models and comparison with structurally related compounds. These values provide a valuable starting point for experimental design and interpretation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Remarks and Comparative Insights |

| Melting Point (°C) | 50 - 70 | Predicted based on isomers such as 6-Fluoro-2-methylquinoline (49-53 °C) and 8-Chloro-2-methylquinoline (64-68 °C). The introduction of a fluorine atom can influence crystal lattice energy.[5] |

| Boiling Point (°C) | ~240 - 260 at 760 mmHg | Estimated based on the boiling point of related quinoline derivatives. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol, chloroform). | The quinoline core is hydrophobic. The basic nitrogen at position 1 offers a site for protonation, which may slightly enhance solubility in acidic aqueous media. |

| pKa (of the conjugate acid) | 4.5 - 5.5 | The quinoline nitrogen is basic. The electron-withdrawing effect of the fluorine atom is expected to slightly decrease the basicity compared to 2-methylquinoline. |

| LogP | 2.5 - 3.0 | The molecule is moderately lipophilic, which has implications for membrane permeability and potential biological activity. |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several established methods for quinoline ring formation. The choice of a specific route will depend on the availability of starting materials and the desired scale of the reaction. The Combes, Doebner-von Miller, and Friedländer syntheses are all viable approaches.[3][4][6][7][8][9][10][11][12][13][14][15][16] Below is a generalized protocol based on the Doebner-von Miller reaction, a robust method for preparing 2-substituted quinolines.[4][10][12][15]

Proposed Synthetic Pathway: Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, 2-fluoroaniline would be the starting aniline.

Caption: Proposed Doebner-von Miller synthesis of this compound.

Experimental Protocol (Generalized)

Causality Behind Experimental Choices: The use of a strong acid catalyst is crucial for protonating the carbonyl group of the α,β-unsaturated aldehyde, thereby activating it for nucleophilic attack by the aniline. The subsequent cyclization is an electrophilic aromatic substitution, which is also promoted by the acidic conditions. An oxidizing agent is often necessary to convert the resulting dihydroquinoline intermediate to the aromatic quinoline product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and ethanol).

-

Addition of Reactants: To this solution, slowly add crotonaldehyde. An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) may also be added at this stage.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Collect the crude product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical Characterization: Predicted Spectral Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. The fluorine atom at the 8-position will further couple with adjacent protons, leading to additional splitting.

-

Methyl Group (C2-CH₃): A singlet around δ 2.5-2.8 ppm.

-

Aromatic Protons: A series of multiplets in the region of δ 7.0-8.5 ppm. The proton at the 7-position will likely show coupling to the fluorine at the 8-position.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the fluorine (C8) will show a large one-bond carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Caption: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of small molecules or radicals. Common fragmentation pathways for quinolines include the loss of HCN from the heterocyclic ring and cleavage of the methyl group. The presence of the fluorine atom will also influence the fragmentation.

Caption: Predicted major fragmentation pathways for this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. As a quinoline derivative, it may be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 46001-36-9) is a fluorinated heterocyclic compound with significant potential for applications in drug discovery and materials science. Although experimental data on its physicochemical properties are currently scarce, this technical guide provides a comprehensive overview based on established chemical principles and computational predictions. The outlined synthetic and analytical methodologies offer a practical framework for researchers working with this and related quinoline derivatives. Further experimental investigation is warranted to validate the predicted properties and explore the full potential of this molecule.

References

- 2. benchchem.com [benchchem.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. organicreactions.org [organicreactions.org]

- 10. iipseries.org [iipseries.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

Unlocking the Therapeutic Promise of 8-Fluoro-2-methylquinoline: A Technical Guide to Biological Activity Screening

Foreword: The Strategic Imperative for Novel Quinolines

The quinoline scaffold remains a cornerstone of medicinal chemistry, a privileged structure that consistently yields compounds with a broad spectrum of biological activities.[1][2][3] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of this heterocyclic system is well-documented.[4] The strategic introduction of various functional groups onto the quinoline ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 8-Fluoro-2-methylquinoline, represents a molecule of significant interest, combining the established bioactivity of the quinoline core with the modulatory effects of fluorine and methyl substitutions. The presence of a fluorine atom, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][5]

This technical guide provides a comprehensive framework for the systematic screening of the biological activities of this compound. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of potential results. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

I. The Compound of Interest: this compound - A Profile

This compound is a derivative of quinoline with a fluorine atom at the 8-position and a methyl group at the 2-position.[6][7] While extensive biological data for this specific molecule is not yet widely published, we can extrapolate its likely activities based on the well-established properties of related analogs. The 2-methyl group can influence the compound's steric interactions with biological targets and may affect its metabolic profile. The 8-fluoro substitution is particularly noteworthy. Fluorine's high electronegativity can alter the electronic distribution of the quinoline ring system, potentially influencing its interaction with target enzymes and receptors.

II. A Multi-pronged Approach to Biological Activity Screening

A comprehensive evaluation of a novel chemical entity requires a multi-pronged screening strategy. For this compound, we propose a tiered approach, beginning with broad-spectrum in vitro assays and progressing to more specific mechanistic studies based on initial findings.

Caption: A tiered approach to screening the biological activity of this compound.

III. Anticancer Activity Screening: Uncovering Cytotoxic Potential

Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms ranging from the inhibition of protein kinases to the induction of apoptosis.[8][9][10][11] The structural similarity of this compound to known cytotoxic quinolines warrants a thorough investigation of its anticancer properties.

A. Foundational Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14] This assay is an excellent first-pass screen to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a normal human cell line (e.g., NHDF-Neo [fibroblasts]) should be cultured in their respective recommended media.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium. Treat the cells with these varying concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticipated Cytotoxicity Profile

| Cell Line | Cancer Type | Predicted IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| HCT-116 | Colorectal Carcinoma | To be determined |

| A549 | Lung Carcinoma | To be determined |

| NHDF-Neo | Normal Human Dermal Fibroblasts | To be determined |

B. Delving Deeper: Apoptosis vs. Necrosis

Should this compound exhibit significant cytotoxicity, the next logical step is to elucidate the mechanism of cell death. Assays such as Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry can differentiate between apoptosis (programmed cell death) and necrosis.

Caption: Workflow for differentiating apoptosis and necrosis using flow cytometry.

IV. Antimicrobial Activity Screening: A Nod to the Fluoroquinolone Legacy

The presence of a fluorine atom on the quinoline ring immediately brings to mind the highly successful class of fluoroquinolone antibiotics.[15] These drugs exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[4][15] It is, therefore, imperative to screen this compound for antibacterial activity.

A. Initial Screening: The Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[16] It is a qualitative or semi-quantitative assay that provides a rapid indication of a compound's efficacy against a panel of bacteria.

Experimental Protocol: Disk Diffusion Assay

-

Bacterial Culture: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]).

-

Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Agar Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial inoculum.

-

Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface. A solvent control disk and a positive control antibiotic disk should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial potency.

B. Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, a quantitative determination of the compound's potency is necessary. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18] The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Addition: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Data Presentation: Anticipated Antimicrobial Activity

| Bacterial Strain | Gram Stain | Predicted MIC (µg/mL) of this compound |

| Staphylococcus aureus | Positive | To be determined |

| Escherichia coli | Negative | To be determined |

| Pseudomonas aeruginosa | Negative | To be determined |

| Enterococcus faecalis | Positive | To be determined |

V. Antifungal Activity Screening: Exploring a Broader Spectrum

The biological activity of quinoline derivatives is not limited to anticancer and antibacterial effects; many have also shown promise as antifungal agents.[19] Therefore, a comprehensive screening of this compound should include an evaluation of its antifungal properties.

A. Standardized Antifungal Susceptibility Testing

Similar to antibacterial testing, the antifungal activity of this compound can be assessed using standardized methods such as those developed by the Clinical and Laboratory Standards Institute (CLSI).[17][20] Broth microdilution is a commonly employed technique.

Experimental Protocol: Antifungal Broth Microdilution

-

Fungal Strains: A panel of clinically relevant fungi should be used, including yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus).

-

Medium: RPMI-1640 medium is the standard for antifungal susceptibility testing.

-

Inoculum Preparation: Prepare fungal inocula according to standardized protocols.

-

Assay Procedure: The procedure is analogous to the antibacterial broth microdilution assay, with appropriate adjustments for the growth requirements of fungi (e.g., longer incubation times).

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[21]

Data Presentation: Anticipated Antifungal Activity

| Fungal Strain | Type | Predicted MIC (µg/mL) of this compound |

| Candida albicans | Yeast | To be determined |

| Cryptococcus neoformans | Yeast | To be determined |

| Aspergillus fumigatus | Mold | To be determined |

VI. Concluding Remarks and Future Directions

This technical guide outlines a systematic and robust approach to the initial biological activity screening of this compound. The proposed workflows for anticancer, antibacterial, and antifungal testing provide a solid foundation for uncovering the therapeutic potential of this intriguing molecule. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies to identify the specific molecular targets and pathways involved. The journey from a promising compound to a clinically viable drug is long and arduous, but it begins with a meticulous and scientifically sound initial investigation. The framework presented here is designed to be the first crucial step in that journey.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. agnitio.co.in [agnitio.co.in]

- 7. danabiosci.com [danabiosci.com]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of novel 8-Fluoro-2-methylquinoline derivatives

An In-depth Technical Guide to the Synthesis of Novel 8-Fluoro-2-methylquinoline Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the this compound Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from antimalarials like quinine to modern antibiotics.[1][2] Its unique electronic properties and ability to be functionalized at multiple positions make it a privileged scaffold in drug design.[3] The strategic introduction of a fluorine atom, particularly at the 8-position, significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and biological activity.[1][4] This guide provides a comprehensive overview of both classical and novel synthetic strategies for constructing the this compound core and offers field-proven insights into its subsequent functionalization to generate novel derivatives for research and drug development.

The precise and selective introduction of varied functional groups onto the quinoline scaffold is a transformative strategy in modern chemistry, expanding the chemical space and enhancing the pharmacological potential of its derivatives.[5] This document serves as a technical guide for researchers and drug development professionals, detailing robust synthetic methodologies, explaining the causality behind experimental choices, and providing self-validating protocols for the synthesis of this valuable heterocyclic system.

Part 1: Core Synthesis of this compound

The construction of the core quinoline ring is the foundational step. Several methods, from century-old name reactions to modern catalytic systems, can be employed. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Doebner-von Miller Reaction: An Acid-Catalyzed Cyclization

The Doebner-von Miller reaction is a robust and direct method for synthesizing quinolines from an aromatic amine and an α,β-unsaturated carbonyl compound under strong acid catalysis.[6][7] For the synthesis of this compound, this involves the reaction of 2-fluoroaniline with crotonaldehyde.

Causality and Expertise: The reaction proceeds via a 1,4-Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring. Dehydration then leads to a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product. The choice of a strong Brønsted acid (like HCl or H₂SO₄) or a Lewis acid is critical for promoting both the initial conjugate addition and the subsequent cyclization.[6] An oxidizing agent, which can be the α,β-unsaturated carbonyl itself or an added reagent, is necessary for the final aromatization step.[8]

Reaction Mechanism: Doebner-von Miller Synthesis

Caption: Mechanism of the Doebner-von Miller reaction for this compound.

Detailed Experimental Protocol: Doebner-von Miller Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add crotonaldehyde (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Scientist's Note: The slow addition is crucial to control the initial exothermic reaction and prevent polymerization of the aldehyde, a common side reaction that reduces yield.[8]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. Basify the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is ~9-10. This will precipitate the crude product. Trustworthiness Check: Ensure the basification is done slowly and with cooling to manage the heat generated from the neutralization reaction.

-

Isolation and Purification: Isolate the crude solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.[9]

The Gould-Jacobs Reaction: A Pathway to Key Intermediates

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives, which are versatile intermediates for further functionalization.[10][11] This pathway involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[12][13] This approach is particularly useful for synthesizing 8-fluoro-4-hydroxy-2-methylquinoline, a key building block.[2]

Causality and Expertise: The reaction begins with a nucleophilic substitution of the ethoxy group of EMME by the aniline nitrogen.[10] The resulting intermediate then undergoes an intramolecular cyclization at high temperatures (typically >250 °C). This cyclization is a 6-electron electrocyclic reaction. The resulting ester is then saponified to a carboxylic acid, which readily decarboxylates upon heating to yield the 4-hydroxyquinoline derivative.[14] Microwave heating can dramatically shorten reaction times and improve yields for the cyclization step.[12]

Experimental Workflow: Gould-Jacobs Synthesis dot

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 8-Fluoro-2-methylquinazoline [smolecule.com]

- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. ablelab.eu [ablelab.eu]

- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 14. mdpi.com [mdpi.com]

Fluorinated Quinolones: A Guide to the Core Mechanism of Action and Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated quinolones are a potent class of synthetic broad-spectrum antibiotics that uniquely function by directly inhibiting bacterial DNA synthesis.[1] Their mechanism centers on the poisoning of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[][3] By binding to and stabilizing a transient enzyme-DNA cleavage complex, these drugs convert essential enzymes into cellular toxins, inducing lethal double-strand DNA breaks that block replication and transcription.[4][5] The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a seminal discovery, dramatically enhancing enzyme inhibition, cell penetration, and the spectrum of activity.[6][7][8] However, the extensive clinical use of fluoroquinolones has been met with the emergence of sophisticated resistance mechanisms, primarily through target-site mutations and decreased drug accumulation.[1][9] This guide provides an in-depth exploration of the molecular interactions, the experimental protocols used to validate this mechanism, and the genetic basis of bacterial resistance, offering a foundational resource for professionals in antimicrobial research and development.

Introduction: From Serendipity to Scaffold Optimization

The history of quinolones began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1] While effective against Gram-negative pathogens, its utility was limited to urinary tract infections due to a narrow spectrum and rapid resistance development.[10] The transformative breakthrough came in the 1980s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the fluoroquinolones (e.g., norfloxacin, ciprofloxacin).[][6] This single atomic substitution profoundly amplified the compound's potency and broadened its spectrum to include Gram-positive bacteria.[8][10] Fluorine's high electronegativity and small size enhance the drug's ability to bind its target enzymes and penetrate the bacterial cell wall, establishing fluoroquinolones as one of the most critical classes of antibiotics worldwide.[7][11]

Core Mechanism of Action: The Topoisomerase Poisoning Model

Fluoroquinolones do not merely inhibit their target enzymes; they act as "topoisomerase poisons."[1] This distinction is critical. Rather than simply blocking the enzyme's active site, they trap a key reaction intermediate, leading to catastrophic DNA damage.[4]

The Targets: Bacterial Type II Topoisomerases

Bacteria rely on two essential type II topoisomerases to manage DNA topology during replication, transcription, and chromosome segregation. These enzymes function by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing it.[1]

-

DNA Gyrase (GyrA₂GyrB₂): Unique to bacteria, this enzyme introduces negative supercoils into DNA. This process is vital for compacting the bacterial chromosome and, critically, for relaxing the positive supercoils that accumulate ahead of the replication fork.[3][6] Its inhibition is the primary mechanism of action against many Gram-negative bacteria.[][12]

-

Topoisomerase IV (ParC₂ParE₂): The primary function of Topoisomerase IV is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication.[3] This allows for proper segregation into daughter cells. It is the main target for fluoroquinolones in many Gram-positive bacteria.[][12]

The Ternary Complex: Quinolone-Enzyme-DNA

The bactericidal activity of fluoroquinolones stems from their ability to stabilize a key intermediate in the topoisomerase catalytic cycle known as the cleavage complex . In this state, the enzyme has cleaved both strands of the DNA, and the active site tyrosines of the GyrA or ParC subunits are covalently linked to the 5' ends of the broken DNA.[1][13]

The fluoroquinolone molecule inserts itself into this DNA gap.[1] Its binding is mediated by a magnesium ion-water bridge, which forms connections between the drug's C3-C4 keto-acid moiety and specific amino acids within the enzyme (in a region known as the Quinolone Resistance-Determining Region or QRDR), as well as the DNA bases themselves.[14] This action physically prevents the enzyme's ligase function from resealing the DNA break.[12] The resulting stable, drug-induced ternary complex (Drug-Enzyme-DNA) acts as a physical roadblock to the progression of the DNA replication fork.[3][4] The collision of the replication machinery with these complexes is thought to convert the transient breaks into permanent, lethal double-strand breaks, triggering cell death pathways.[1]

The Role of the C-6 Fluorine Atom: A Structure-Activity Relationship (SAR) Deep Dive

The addition of a fluorine atom at the C-6 position is arguably the most important structural modification in the history of quinolone development.[6] Its benefits are twofold:

-

Enhanced Enzyme Inhibition: The C-6 fluorine atom significantly improves the drug's binding affinity for the gyrase-DNA complex.[7] This increased potency means that lower concentrations of the drug are required to achieve a bactericidal effect.

-

Improved Pharmacokinetics: Fluorine substitution increases the lipophilicity of the molecule, which is believed to enhance its penetration through the bacterial cell envelope to reach its cytoplasmic targets.[7][11]

| Compound | Fluorine at C-6? | Target Organism | Relative Potency (Gyrase Inhibition) | Reference |

| Nalidixic Acid | No | E. coli | 1x | [7] |

| Norfloxacin | Yes | E. coli | ~100x | [7] |

Experimental Elucidation of the Mechanism

Validating the mechanism of action for a novel quinolone compound requires specific biochemical assays that can differentiate between simple catalytic inhibition and the critical poisoning activity.

Protocol 1: DNA Gyrase Supercoiling Assay

-

Causality & Rationale: This is the primary functional assay to determine if a compound inhibits the catalytic activity of DNA gyrase. The enzyme uses the energy from ATP hydrolysis to introduce negative supercoils into a relaxed circular plasmid DNA. An effective inhibitor will prevent this topological change. This experiment establishes whether the compound engages the target enzyme.

-

Methodology:

-

Reaction Setup: Prepare reaction mixtures in microfuge tubes, each containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound (e.g., ciprofloxacin as a positive control).

-

Enzyme Addition: Initiate the reaction by adding a defined amount of purified DNA gyrase enzyme to each tube. Leave one tube without enzyme (negative control for relaxed DNA) and one with enzyme but no drug (positive control for supercoiling).

-

Incubation: Incubate all reactions at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and a loading dye.

-

Analysis: Load the samples onto a 1% agarose gel. Run electrophoresis to separate the different DNA topoisomers. Relaxed and nicked plasmid DNA migrates slower, while supercoiled DNA migrates faster.

-

Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometry.

-

Protocol 2: Topoisomerase-Mediated DNA Cleavage Assay

-

Causality & Rationale: This is the definitive assay for confirming the topoisomerase poisoning mechanism. It is designed to detect the accumulation of the covalent enzyme-DNA cleavage complexes that are stabilized by the drug. A true poison will increase the amount of cleaved (linearized) DNA in a dose-dependent manner.

-

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

-

Enzyme Addition: Add purified DNA gyrase or topoisomerase IV to initiate the reaction.

-

Incubation: Incubate at 37°C for 30 minutes to allow for the formation of the cleavage complex.

-

Complex Trapping: Add SDS and Proteinase K. SDS denatures the enzyme, revealing the DNA breaks that were covalently held. Proteinase K digests the enzyme, releasing the now-cleaved DNA.

-

Analysis: Analyze the DNA products on a 1% agarose gel.

-

Visualization: Stain and visualize the gel. Supercoiled DNA (substrate) migrates fastest, followed by nicked circular DNA, and finally linear DNA (the product of cleavage) migrates slowest. An increase in the linear DNA band with increasing drug concentration confirms poisoning activity.

-

Molecular Basis of Bacterial Resistance

The clinical efficacy of fluoroquinolones is threatened by the evolution of bacterial resistance, which typically arises through two primary, often synergistic, mechanisms.[9]

Target Alterations: The Quinolone Resistance-Determining Region (QRDR)

The most common mechanism of high-level resistance involves mutations in the genes encoding the drug's targets.[15] These mutations cluster in a specific, localized domain of GyrA and ParC known as the QRDR, which is near the enzyme's active site.[16]

-

Mechanism: These mutations, typically single amino acid substitutions (e.g., at Ser83 or Asp87 in E. coli GyrA), reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex.[16][17] This makes the drug less effective at stabilizing the cleavage complex.

-

Stepwise Resistance: Resistance often develops in a stepwise fashion. A first-step mutation in the primary target (e.g., gyrA in E. coli) confers low-level resistance. Subsequent selection pressure can lead to a second mutation in the secondary target (e.g., parC), resulting in a higher level of resistance.[3][16]

| QRDR Mutation (E. coli GyrA) | Ciprofloxacin MIC (µg/mL) | Fold Increase |

| Wild-Type | 0.015 | - |

| Ser83→Leu | 0.25 | ~16x |

| Ser83→Leu + Asp87→Asn | 4.0 | ~256x |

Reduced Drug Accumulation

This mechanism prevents the drug from reaching its cytoplasmic target in sufficient concentrations.

-

Efflux Pumps: Bacteria can upregulate the expression of membrane proteins that actively pump a wide range of substrates, including fluoroquinolones, out of the cell.[1][17] These pumps are often broad-spectrum, contributing to multi-drug resistance.

-

Reduced Influx: Gram-negative bacteria can acquire mutations that alter or reduce the expression of outer membrane porin proteins, thereby decreasing the passive diffusion of fluoroquinolones into the cell.[1][16]

Plasmid-Mediated Resistance

The acquisition of resistance genes on mobile genetic elements like plasmids is a significant clinical concern as it allows for rapid horizontal transfer between bacteria.[1]

-

Qnr Proteins: These proteins protect DNA gyrase and topoisomerase IV from fluoroquinolone action.[9]

-

AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that has evolved the ability to acetylate and inactivate certain fluoroquinolones.[1][10]

-

QepA Efflux Pump: A plasmid-encoded efflux pump that specifically contributes to quinolone resistance.[10]

Off-Target Effects and Human Cell Toxicity

Despite their specificity for bacterial enzymes, fluoroquinolones are associated with rare but serious and potentially permanent side effects in humans, particularly affecting the musculoskeletal, nervous, and cardiovascular systems.[18][19][20] Regulatory agencies have issued warnings and restricted their use for uncomplicated infections.[18] The mechanisms behind this toxicity are not fully understood but are an area of active research. Potential hypotheses include:

-

Mitochondrial Toxicity: As mitochondria are of bacterial origin, it has been suggested that fluoroquinolones may interfere with mitochondrial DNA replication by weakly inhibiting human topoisomerase II, which is structurally related to bacterial gyrase.[12]

-

GABA Receptor Antagonism: Some fluoroquinolones may act as antagonists at GABA receptors in the central nervous system, potentially explaining neurological side effects like seizures and confusion.[20]

Conclusion and Future Directions

The mechanism of action of fluorinated quinolones as topoisomerase poisons is a well-established paradigm in antimicrobial therapy. Their ability to trap a lethal enzyme-DNA complex provides potent bactericidal activity. However, the relentless rise of resistance, driven by target-site mutations and drug efflux, presents a formidable challenge. Future research in this field is focused on designing novel quinolone derivatives that can overcome these resistance mechanisms. Strategies include developing compounds that have dual-targeting capabilities with high affinity for both gyrase and topoisomerase IV, or designing molecules that are poor substrates for common efflux pumps. A deeper understanding of the mechanisms of human cell toxicity is also paramount to engineering next-generation quinolones with improved safety profiles.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics | European Medicines Agency (EMA) [ema.europa.eu]

- 19. gov.uk [gov.uk]

- 20. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Fluoro-2-methylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocyclic system allows for the modulation of its biological activity, leading to a diverse range of pharmacological profiles. This technical guide focuses on 8-Fluoro-2-methylquinoline, a derivative with significant, yet largely unexplored, therapeutic potential. Due to the limited volume of research exclusively dedicated to this compound, this document provides a comprehensive analysis by extrapolating from robust data on structurally analogous quinoline derivatives. By examining the established activities of quinolines bearing fluoro and methyl substitutions, we construct a scientifically informed hypothesis regarding the potential therapeutic targets of this compound in oncology, neurodegenerative diseases, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of putative mechanisms of action, experimental validation protocols, and the underlying scientific rationale to stimulate and guide future research into this promising molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The versatility of the quinoline ring system, which allows for substitution at various positions, has enabled the development of drugs with applications in diverse therapeutic areas, including cancer, neurodegenerative disorders, and infectious diseases.

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The methyl group at the 2-position can also influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with target proteins. This compound combines these features, making it a molecule of considerable interest for therapeutic development. This guide will explore its most promising potential applications and the specific molecular targets that likely mediate its effects.

Potential Therapeutic Applications and Molecular Targets

Based on the extensive literature on analogous compounds, the primary therapeutic opportunities for this compound are in oncology, neuroprotection, and antimicrobial therapy.

Anticancer Activity: Targeting Kinase Signaling and Cell Cycle Progression

The anticancer potential of quinoline derivatives is well-documented, with many compounds acting through the inhibition of critical signaling pathways that drive tumor growth and proliferation.[1] For this compound, several putative targets can be identified based on studies of similar fluorinated quinolines and quinazolines.

2.1.1. Putative Molecular Targets in Oncology

-

Aurora A Kinase: Aurora kinases are key regulators of the cell cycle, and their overexpression is common in many cancers.[2] Inhibition of Aurora A leads to mitotic arrest and apoptosis. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent inhibitor of Aurora A kinase.[2] The 8-fluoro substitution was noted to contribute to the inhibitory effect.

-

Epidermal Growth Factor Receptor (EGFR) and HER-2: EGFR and HER-2 are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[3] Numerous quinoline-based compounds have been developed as EGFR and HER-2 inhibitors.[3][4] The planar nature of the quinoline ring allows it to fit into the ATP-binding pocket of these kinases.

-

PI3K/Akt/mTOR Pathway: This signaling cascade is central to cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway.[5]

2.1.2. Proposed Mechanism of Anticancer Action

The likely anticancer mechanism of this compound involves the induction of apoptosis and cell cycle arrest through the inhibition of key kinases. By blocking the activity of enzymes like Aurora A, EGFR, or components of the PI3K/Akt/mTOR pathway, the compound could halt the proliferation of cancer cells and trigger programmed cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacophore Modeling of 8-Fluoro-2-methylquinoline

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] The strategic introduction of substituents, such as a fluorine atom and a methyl group, can significantly modulate a molecule's physicochemical properties and biological profile. This guide provides a comprehensive technical overview of the pharmacophore modeling process as applied to 8-fluoro-2-methylquinoline, a promising heterocyclic compound. We will explore both ligand-based and structure-based methodologies, detailing the scientific rationale behind each step, from data preparation to model validation and application in virtual screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold and the Rationale for Pharmacophore Modeling

Quinoline and its derivatives are fundamental building blocks in drug discovery, with established roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The this compound structure combines several key features: a bicyclic aromatic system capable of various interactions, a methyl group that can influence metabolic stability and occupy hydrophobic pockets, and a fluorine atom at the 8-position, which can enhance binding affinity and improve pharmacokinetic properties.[6]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[7][8] A pharmacophore is an ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target.[9] By identifying this common feature arrangement among active molecules, we can rapidly screen vast compound libraries to find novel, structurally diverse candidates with a higher probability of biological activity.[10][11]

This guide will delineate the two primary pathways for developing a pharmacophore model, contextualized for this compound.

Caption: Overall workflow for pharmacophore modeling of this compound.

Ligand-Based Pharmacophore Modeling: Deriving a Model from Known Actives

This approach is employed when the structure of the biological target is unknown, but a set of molecules with known activity against it is available.[12][13] The core principle is that molecules with similar biological activity often share a common binding mode and, therefore, a common 3D arrangement of chemical features.

Rationale and Causality

The fundamental assumption is that the shared chemical features among structurally diverse, highly active compounds represent the key interactions with the target receptor. By aligning these compounds, we can deduce a hypothetical 3D map of these essential features—the pharmacophore.[14] The inclusion of inactive or weakly active compounds is crucial for refining the model, as they help to define regions of excluded volume or features that are detrimental to activity.

Detailed Experimental Protocol

Objective: To generate a 3D pharmacophore model from a set of hypothetical this compound analogs.

Step 1: Assemble Training and Test Sets

-

Curate Ligands: Collect a set of compounds with a range of biological activities (e.g., IC50 values). For this guide, we will use a hypothetical dataset.

-

Divide Data: Partition the dataset into a training set (typically 70-80% of the compounds) used to build the model, and a test set, used for external validation.[15] The training set should encompass the most active compounds and structural diversity.

| Compound ID | Structure (Modification on this compound) | IC50 (nM) | Activity Class | Set |

| MOL-01 | (Parent Compound) | 150 | Active | Training |

| MOL-02 | 4-amino substituent | 25 | Highly Active | Training |

| MOL-03 | 4-hydroxy substituent | 55 | Highly Active | Training |

| MOL-04 | 6-chloro substituent | 120 | Active | Training |

| MOL-05 | 4-nitro substituent | 5500 | Inactive | Training |

| MOL-06 | 4-methoxy substituent | 85 | Active | Test |

| MOL-07 | 4-amino, 6-chloro | 40 | Highly Active | Test |

| MOL-08 | 4-carboxy substituent | 8000 | Inactive | Test |

| Table 1: Hypothetical dataset of this compound analogs for ligand-based modeling. |

Step 2: Generate 3D Conformers

-

Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This step is critical because the molecule's bioactive conformation (the shape it adopts when bound to the target) is often not its lowest energy state in solution.[13]

-

Methodology: Utilize a robust conformational search algorithm, such as systematic search or stochastic methods combined with energy minimization (e.g., using MMFF94 force field).

Step 3: Feature Identification and Model Generation

-

Feature Definition: Define the pharmacophoric features present in the molecules. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive/Negative Ionizable.

-

Alignment and Scoring: Use software (e.g., MOE, LigandScout, Discovery Studio) to align the conformers of the active molecules, maximizing the overlap of common features.[16] The software generates multiple potential pharmacophore hypotheses.

-

Hypothesis Selection: Each hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones. The best model is typically the one that provides the highest score and is most predictive.

Caption: Detailed workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

This approach is utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available.[17] The model is derived directly from the key interaction points within the ligand-binding pocket, providing a more direct map of the features required for binding.[12]

Rationale and Causality

Instead of inferring features from ligands, this method identifies them from the protein's perspective. The pharmacophore represents a set of complementary features to the amino acid residues in the binding site.[7] For instance, a glutamic acid residue (H-bond donor/acceptor) in the pocket suggests that a successful ligand should possess a complementary H-bond acceptor/donor feature. This method can be used even when no potent ligands are known.[17]

Detailed Experimental Protocol

Objective: To generate a pharmacophore model for a putative kinase target of this compound. We will use Aurora A Kinase as a representative example, a target for other quinoline derivatives.[18]

Step 1: Target Preparation

-

Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a ligand is co-crystallized, it can be used to define the binding site.

-

Prepare Protein: Using molecular modeling software, prepare the protein structure. This involves adding hydrogen atoms, assigning correct protonation states to residues (especially histidine), removing water molecules not involved in key interactions, and minimizing the structure to relieve steric clashes.

Step 2: Binding Site Definition and Feature Generation

-

Define the Pocket: Identify the ligand-binding site. This can be defined based on a co-crystallized ligand or through pocket-finding algorithms.

-

Generate Interaction Map: The software analyzes the defined binding site and generates a map of potential interaction points.[17] It places feature probes (e.g., HBA, HBD, HY) throughout the pocket to identify favorable interaction locations.

-

Construct Pharmacophore: The most significant interaction points are clustered and converted into a pharmacophore model. The model represents the ideal locations for a ligand's features to achieve optimal binding.

Caption: Detailed workflow for structure-based pharmacophore modeling.

Self-Validating Systems: The Critical Step of Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[19] Validation assesses the model's ability to distinguish known active compounds from inactive or random molecules, ensuring its utility for virtual screening.[20]

Validation Methodologies

Protocol 1: Test Set Validation

-

Screen the Test Set: Use the generated pharmacophore model to screen the test set (which was not used in model creation).

-

Assess Predictive Power: A robust model should correctly identify the active compounds in the test set as "hits" and classify the inactive compounds as "non-hits".

Protocol 2: Decoy Set Validation

-

Prepare Decoy Set: Create a large database of "decoy" molecules. These are typically compounds from a database with similar physicochemical properties (e.g., molecular weight, logP) to the known actives but with different topologies, making them unlikely to bind.

-

Enrichment Calculation: Seed this decoy set with your known active compounds. Screen the entire database with the pharmacophore model.

-

Analyze Results: A good model will rank the known active compounds much higher than the decoy molecules. This is quantified using metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score.[21]

| Metric | Description | "Good" Model Value |

| Hits in Actives (Ha) | The number of known active compounds identified as hits by the model. | High % of total actives |

| Total Hits (Ht) | The total number of compounds (actives + decoys) identified as hits. | (Variable) |

| Enrichment Factor (EF) | Measures how many more actives are found in the hit list compared to a random selection. EF > 1 indicates the model is better than random.[20] | > 10 (Ideally) |

| Goodness of Hit (GH) | A scoring function (ranging from 0 to 1) that incorporates hit rates of actives and inactives, providing a single metric for model quality. A GH score > 0.7 indicates a very good model.[21] | > 0.7 |

| Table 2: Key metrics for pharmacophore model validation using a decoy set. |

Application: Virtual Screening and Hit Identification

The ultimate goal of developing a validated pharmacophore model is to use it as a 3D query to search large chemical databases (e.g., ZINC, ChEMBL, Enamine) for novel compounds.[10][22]

Virtual Screening Workflow

-

Database Preparation: Obtain a 3D conformer database of purchasable or synthesizable compounds.

-

Pharmacophore Search: The validated model is used to rapidly screen millions of compounds. The software checks which molecules can adopt a conformation that matches the pharmacophore's features and geometric constraints.

-

Hit List Generation: Molecules that successfully map to the pharmacophore are collected into a hit list. This process can reduce a library of millions of compounds to a few thousand promising candidates.[23]

Post-Screening Analysis: Molecular Docking

While pharmacophore screening is fast, it is also simplified. The hits obtained should be further refined using more computationally intensive methods like molecular docking.[15]

-

Docking Protocol: Each hit from the pharmacophore screen is "docked" into the binding site of the target protein (if known).

-

Scoring and Prioritization: Docking algorithms predict the binding pose and estimate the binding affinity (docking score) of the compound.[1]

-

Final Selection: Compounds with favorable docking scores and plausible binding interactions (e.g., forming key hydrogen bonds observed in the structure-based model) are prioritized for experimental testing.

Caption: A hypothetical pharmacophore model for an this compound analog.

Conclusion

Pharmacophore modeling is a powerful and versatile computational strategy in modern drug discovery.[7] For a scaffold like this compound, these techniques provide a rational framework to explore its therapeutic potential. By systematically applying ligand-based or structure-based approaches, followed by rigorous validation and integration with virtual screening and molecular docking, researchers can significantly enhance the efficiency of lead identification. This in-depth guide provides the foundational protocols and scientific reasoning necessary to embark on such a study, transforming a promising chemical starting point into a well-defined path toward novel drug candidates.

References

- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - ProQuest [proquest.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. fiveable.me [fiveable.me]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aast.edu [aast.edu]

- 21. researchgate.net [researchgate.net]

- 22. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 8-Fluoro-2-methylquinoline Bioactivity

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 8-Fluoro-2-methylquinoline, a promising but under-investigated compound. We will dissect a complete computational workflow, from initial target identification to multi-faceted bioactivity assessment, including molecular docking and ADMET profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a methodology, but the strategic rationale behind each step, ensuring a scientifically rigorous and validated approach to modern drug discovery.

Introduction: The Rationale for Investigating this compound

Quinoline and its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[2][3][4] The incorporation of fluorine—a common strategy in medicinal chemistry—is known to enhance lipophilicity and metabolic stability, potentially improving a drug candidate's overall performance.[4] this compound combines this privileged quinoline core with these beneficial halogen properties, making it a compelling candidate for computational screening.

Computer-Aided Drug Design (CADD) offers a cost-effective and rapid methodology to screen virtual compound libraries, predict binding affinities, and evaluate pharmacokinetic properties before committing to expensive and time-consuming synthesis and in vitro testing.[5][6] This guide establishes a robust in silico protocol to generate a preliminary "Bioactivity Profile" for this compound, thereby prioritizing and guiding future experimental validation.

The Computational Prediction Workflow: A Holistic View

The prediction of a molecule's bioactivity is not a single computation but a multi-stage process. Each stage filters and refines our understanding of the compound's potential. The overall workflow is designed to first identify likely biological targets, prepare the molecule and targets for simulation, execute predictive calculations, and finally, synthesize the data into an actionable profile.

Caption: High-level workflow for in silico bioactivity prediction.

Phase 1: Biological Target Identification

The first critical step is to hypothesize the biological targets with which this compound might interact. This is not a random search; it is an evidence-based approach grounded in the known pharmacology of analogous compounds.

Rationale: Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][7] Furthermore, other quinoline derivatives have demonstrated efficacy as peptide deformylase (PDF) inhibitors, another crucial bacterial enzyme target.[2] Therefore, these proteins represent high-priority targets for initial investigation.

Protocol:

-

Literature Review: Search databases (e.g., PubMed, Google Scholar) for activities of quinoline derivatives. Keywords: "quinoline derivatives antibacterial", "quinoline anticancer", "fluoroquinolone mechanism".

-

Target Database Search: Use the Protein Data Bank (PDB) to find high-resolution crystal structures of the identified targets (e.g., Staphylococcus aureus DNA Gyrase, Escherichia coli Topoisomerase IV).

-

Selection Criteria: Prioritize structures that are co-crystallized with a known inhibitor. This is crucial for validating the docking protocol. For this guide, we select S. aureus DNA Gyrase (PDB ID: 2XCT) as our primary target.

Phase 2: Ligand and Target Preparation

Raw structural data is unsuitable for direct use in simulations. Both the ligand (this compound) and the protein target must be meticulously prepared to ensure chemical accuracy.

Protocol 4.1: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of this compound using software like ChemDraw or MarvinSketch. Convert this to a 3D structure.

-

Energy Minimization: The initial 3D conformation is likely not at its lowest energy state. Perform energy minimization using a force field (e.g., MMFF94) in a program like Avogadro or UCSF Chimera. This step is vital for obtaining a realistic ligand conformation.

-

File Format Conversion: Save the final structure in a docking-compatible format, such as .pdbqt, which includes atomic charges and atom type definitions.

Protocol 4.2: Protein Target Preparation (using AutoDockTools)

-

Load PDB Structure: Open the downloaded PDB file (e.g., 2XCT) in AutoDockTools.

-

Clean the Structure: Remove all non-essential molecules, including water (HOH), co-solvents, and the original co-crystallized ligand.

-

Causality: Water molecules in the binding site are often not conserved and can interfere with the docking algorithm's ability to place the new ligand. Removing the original ligand is necessary to make the binding site available.

-

-

Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

-

Compute Charges: Calculate Gasteiger charges for all atoms. Accurate charge distribution is essential for calculating electrostatic interactions.

-

Set Atom Types: Assign AutoDock atom types to all atoms.

-

Save as .pdbqt: Save the prepared protein structure as a .pdbqt file.

Phase 3: Core Bioactivity Simulation

With prepared molecules, we can now perform the core predictive simulations. We will use a two-pronged approach: evaluating the specific interaction with our chosen target (Molecular Docking) and predicting its general drug-like properties (ADMET).

Method 1: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target.[8] A lower binding energy value (more negative) typically indicates a more stable and potent interaction.

Caption: Conceptual diagram of the molecular docking process.

Protocol 5.1.1: Docking Validation (Self-Validating System)

-

Trustworthiness: Before docking our novel compound, we must validate that our chosen software and settings can replicate known biology.

-

Extract Original Ligand: From the original PDB file (2XCT), save the co-crystallized inhibitor as a separate file.

-

Prepare Ligand: Prepare this known inhibitor using the same steps in Protocol 4.1.

-

Re-dock: Dock the prepared known inhibitor back into the prepared protein's binding site.

-

Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value < 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.

Protocol 5.1.2: Docking of this compound

-

Grid Box Generation: Using AutoDockTools, define a "grid box" that encompasses the entire binding site of the target protein. The docking algorithm will confine its search to this space. The box should be centered on the position of the original co-crystallized ligand.

-

Run Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. The command typically specifies the prepared ligand, the prepared receptor, the grid box coordinates, and an output file name.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out result.pdbqt --log result.log

-

-

Analyze Results: The output log file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses. The output .pdbqt file contains the 3D coordinates of these poses, which can be visualized in software like PyMOL or UCSF Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Hypothetical Molecular Docking Results

| Target Protein (PDB ID) | Known Inhibitor (Validation) | Re-docked RMSD (Å) | This compound Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|---|

| S. aureus DNA Gyrase (2XCT) | Clorobiocin | 1.15 | -8.7 | Pi-stacking with Tyr109, H-bond with Asp79 |

| E. coli Topoisomerase IV (1ZAU) | Ciprofloxacin | 1.32 | -7.9 | H-bond with Ser84, Metal coordination with Mg2+ |

Method 2: ADMET Prediction

A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic.[9] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction provides an early assessment of a compound's drug-likeness.[7]

Protocol 5.2.1: Using the SwissADME Web Server

-

Input Molecule: Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[7] Input the SMILES string or draw the structure of this compound.

-

Run Prediction: Execute the prediction.

-

Collect Data: Systematically collect the key physicochemical properties, lipophilicity, water solubility, pharmacokinetic properties, and drug-likeness alerts (e.g., Lipinski's Rule of Five).

Table 2: Predicted ADMET Profile for this compound

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | 177.18 g/mol | Excellent (within drug-like range) |

| LogP (Lipophilicity) | 2.55 | Optimal for cell permeability | |

| Water Solubility | Soluble | Favorable for formulation | |

| Pharmacokinetics | GI Absorption | High | Likely good oral bioavailability |

| BBB Permeant | Yes | Potential for CNS activity/side effects | |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | High probability of being orally active |

| Medicinal Chemistry | PAINS Alert | 0 Alerts | No known problematic substructures |

Synthesizing the Data: The Bioactivity Profile

The final step is to integrate the results from docking and ADMET analysis into a coherent bioactivity profile.

Analysis:

-

Potency & Specificity: The molecular docking results suggest that this compound has a strong predicted binding affinity for bacterial DNA gyrase (-8.7 kcal/mol), comparable to or better than many known inhibitors. The specific interactions, such as hydrogen bonding and pi-stacking, provide a structural basis for this affinity.

-